molecular formula C10H14N2O2 B1359224 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione CAS No. 1007519-59-6

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione

Cat. No.: B1359224
CAS No.: 1007519-59-6
M. Wt: 194.23 g/mol
InChI Key: GTXSPANQKVWLQC-UHFFFAOYSA-N
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Description

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-methylpentane-1,3-dione under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-carbaldehyde
  • 2-methylpentane-1,3-dione
  • 1,3-dimethyl-1H-pyrazole-5-carboxylate

Uniqueness

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, this compound may exhibit enhanced stability, reactivity, and selectivity in various applications .

Properties

IUPAC Name

2-methyl-1-(1-methylpyrazol-4-yl)pentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-9(13)7(2)10(14)8-5-11-12(3)6-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXSPANQKVWLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(=O)C1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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